

# (3S,4S)-PF-06459988 chemical structure and properties

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Compound of Interest		
Compound Name:	(3S,4S)-PF-06459988	
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An In-depth Technical Guide on (3S,4S)-PF-06459988: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] The more active (3R,4R) enantiomer, PF-06459988, was developed to target the T790M "gatekeeper" mutation in EGFR, which is a common mechanism of acquired resistance to first-and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC).[2][3] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with this class of compounds.

## **Chemical Structure and Properties**

**(3S,4S)-PF-06459988** and its active enantiomer are characterized by a pyrrolo[2,3-d]pyrimidine core. The key structural features include a covalent warhead (an acrylamide group) that forms an irreversible bond with a cysteine residue in the ATP-binding site of EGFR.

Table 1: Chemical Properties of PF-06459988



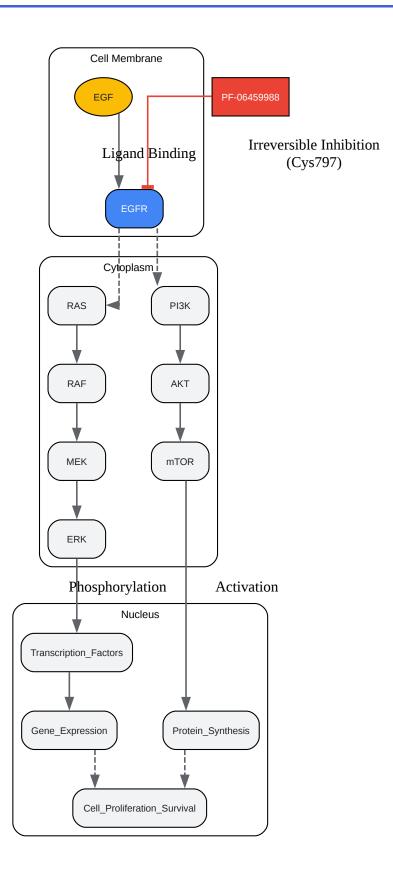
Property	Value	Source
Molecular Formula	C19H22CIN7O3	PubChem
Molecular Weight	431.9 g/mol	PubChem
CAS Number	1858291-14-1 ((3S,4S) enantiomer)	MedChemExpress
CAS Number	1428774-45-1 ((3R,4R) enantiomer)	PubChem
IUPAC Name	1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one	DrugBank Online
SMILES	CN1C=C(C=N1)NC2=NC3=C( C(=CN3)Cl)C(=N2)OC[C@H]4 CN(C[C@@H]4OC)C(=O)C=C	PubChem
Water Solubility	0.177 mg/mL (predicted)	DrugBank Online
logP	2.38 (predicted)	DrugBank Online

## **Mechanism of Action and Signaling Pathway**

PF-06459988 is a third-generation EGFR inhibitor designed to be highly selective for EGFR mutants, including those with the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] This selectivity is crucial for minimizing the dose-limiting toxicities associated with the inhibition of WT EGFR in healthy tissues.[5]

The mechanism of action involves the formation of a covalent bond between the acrylamide moiety of the inhibitor and the Cys797 residue in the ATP-binding pocket of EGFR. This irreversible binding permanently blocks the kinase activity of the receptor, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.





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Caption: Simplified EGFR signaling pathway and the point of inhibition by PF-06459988.



## **Biological Activity**

The biological activity of PF-06459988 has been evaluated in both biochemical and cellular assays. It demonstrates high potency against EGFR T790M-containing double mutants and significant selectivity over WT EGFR. The (3S,4S) enantiomer is noted to be less active.[1]

Table 2: In Vitro Cellular Activity of PF-06459988 ((3R,4R) enantiomer)

Cell Line	EGFR Status	IC50 (nM)
H1975	L858R/T790M	13
PC9-DRH	Del/T790M	7
H3255	L858R	21
PC9	Del	140
HCC827	Del	90
A549	WT	5100
Data coursed from		

Data sourced from

ResearchGate, citing Cheng et

al., 2016.[2]

## **Experimental Protocols**

The following are representative protocols for the types of experiments used to characterize EGFR inhibitors like PF-06459988.

## In Vitro EGFR Kinase Assay (Generalized Protocol)

This assay determines the half-maximal inhibitory concentration ( $IC_{50}$ ) of the compound against the enzymatic activity of recombinant EGFR.

#### Materials:

- Recombinant human EGFR (WT and mutant forms, e.g., T790M/L858R)
- ATP



- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- (3S,4S)-PF-06459988 dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- · 384-well plates

#### Procedure:

- Prepare serial dilutions of (3S,4S)-PF-06459988 in DMSO.
- In a 384-well plate, add the EGFR enzyme in kinase buffer.
- Add the diluted compound or DMSO (as a vehicle control) to the wells.
- Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.
- Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.[6]
- Incubate for 1 hour at room temperature.[6]
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo<sup>™</sup> Kinase Assay Kit, which involves a luminescence-based readout.[7]
- Calculate IC<sub>50</sub> values by fitting the dose-response data to a four-parameter logistic equation.

## Cell Proliferation Assay (MTT Assay - Generalized Protocol)

This assay measures the effect of the compound on the proliferation and viability of cancer cell lines with different EGFR statuses.

#### Materials:

Cancer cell lines (e.g., NCI-H1975 for L858R/T790M, A549 for WT EGFR)



- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- (3S,4S)-PF-06459988 dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- · 96-well plates

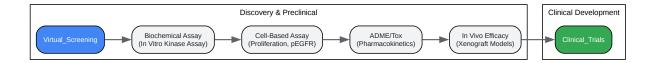
#### Procedure:

- Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with serial dilutions of **(3S,4S)-PF-06459988** or DMSO (vehicle control) and incubate for 72 hours.[6]
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[6][8]
- Carefully remove the medium and add 100-150 μL of solubilization solution to dissolve the formazan crystals.[6][9]
- Measure the absorbance at 570 nm using a microplate reader.[6]
- Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC<sub>50</sub> values.

## **Experimental Workflow**

The development and characterization of a targeted inhibitor like PF-06459988 typically follows a multi-stage workflow, from initial screening to in vivo efficacy studies.





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**Caption:** General experimental workflow for the development of an EGFR inhibitor.

## Conclusion

(3S,4S)-PF-06459988 is the less active enantiomer of a potent and selective third-generation irreversible EGFR inhibitor. The active (3R,4R) enantiomer, PF-06459988, effectively targets the T790M resistance mutation in EGFR, a significant challenge in the treatment of NSCLC. Its high selectivity for mutant over wild-type EGFR represents a critical advancement in minimizing off-target effects and improving the therapeutic window. The methodologies described provide a framework for the evaluation of such targeted inhibitors, from initial biochemical characterization to cellular and in vivo efficacy studies. Further research into the specific activities and pharmacokinetic profiles of both enantiomers is essential for a complete understanding of their therapeutic potential.

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